molecular formula C17H20N4O2S B406952 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 303973-40-2

3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B406952
CAS No.: 303973-40-2
M. Wt: 344.4g/mol
InChI Key: XAROISIWBQXWTK-UHFFFAOYSA-N
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Description

3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound is characterized by its unique structure, which includes a purine core substituted with methyl, benzyl, and propylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is established.

    Substitution Reactions: Introduction of the methyl group at the 3-position can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.

    Benzylation: The 7-position benzyl group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride.

    Thioether Formation: The propylthio group at the 8-position can be introduced through a nucleophilic substitution reaction using propylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the substituents, potentially leading to hydrogenation of double bonds or reduction of functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions where the substituents are attached.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides for alkylation reactions, and bases like sodium hydride (NaH) for deprotonation steps.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine derivatives or fully hydrogenated products.

    Substitution: Various alkylated or arylated purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or as analogs of nucleotides. This compound could be investigated for its interactions with enzymes involved in purine metabolism.

Medicine

Medicinally, purine derivatives are of interest due to their potential therapeutic effects. This compound might be explored for its activity against certain diseases, such as cancer or viral infections, given the biological significance of purine analogs.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, purine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include enzymes involved in DNA replication or repair, or receptors in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

Compared to these similar compounds, 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which could confer distinct biological activities and chemical properties. The presence of the propylthio group, in particular, might influence its solubility, reactivity, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-8-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAROISIWBQXWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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